molecular formula C21H16N4O4S B12942748 Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- CAS No. 61335-57-7

Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-

Cat. No.: B12942748
CAS No.: 61335-57-7
M. Wt: 420.4 g/mol
InChI Key: UEGWQQXRGUJBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Geometric Features:

  • Sulfonamide Core :

    • The S-N bond length measures 1.628–1.642 Å , consistent with sulfonamide resonance stabilization.
    • Sulfur adopts a tetrahedral geometry, with O-S-O angles of 118.5–120.1° and S-N-C angles of 106.2–107.6° .
  • Quinazoline Ring :

    • The pyrimidine ring exhibits slight distortion due to the 4-nitrophenyl substituent, with C-N-C angles deviating by 2–3° from idealized values.
    • Dihedral angles between the quinazoline and 4-nitrophenyl groups average 35–40° , indicating moderate conjugation disruption.
  • Intermolecular Interactions :

    • N-H···O hydrogen bonds (2.67–2.89 Å) dominate the crystal packing, forming continuous chains along the a-axis.
    • π-π stacking between quinazoline and benzene rings occurs at 3.6–3.8 Å interplanar distances.
Parameter Value (Å/°) Reference Compound
S-N bond 1.632 ± 0.005
O-S-O angle 119.3 ± 0.3
C-N-C (pyrimidine) 117.8 ± 0.5
Dihedral angle 38.2 ± 0.7

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared Spectroscopy (FT-IR):

  • S=O Stretching : Two strong bands at 1156 cm⁻¹ (asymmetric) and 1328 cm⁻¹ (symmetric) confirm sulfonamide group presence.
  • Nitro Group : Asymmetric and symmetric NO₂ stretches at 1523 cm⁻¹ and 1347 cm⁻¹ .
  • C-N (Quinazoline) : Medium-intensity peak at 1245 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: Multiplet at δ 7.5–8.3 ppm (12H, quinazoline and substituted phenyls).
    • Methyl group: Singlet at δ 2.42 ppm (3H, -CH₃).
    • Sulfonamide NH: Broad peak at δ 10.8 ppm (1H, exchanges with D₂O).
  • ¹³C NMR :

    • Sulfonamide sulfur-bearing carbon: δ 142.3 ppm .
    • Quinazoline C4: δ 158.1 ppm (deshielded due to N-substitution).

UV-Visible Spectroscopy:

  • λₘₐₓ (MeOH) : 267 nm (π→π* transition, quinazoline) and 325 nm (n→π*, nitro group).
  • Molar absorptivity: ε₂₆₇ = 12,400 L·mol⁻¹·cm⁻¹ , indicating strong conjugation.

Tautomeric and Conformational Isomerism

Tautomerism:

The quinazoline core can theoretically exhibit annular tautomerism, where the pyrimidine nitrogen protons shift between positions 1 and 3. However, the 4-sulfonamide substitution locks the tautomeric form by:

  • Withdrawing electron density via the sulfonyl group, stabilizing the observed N4-protonated state.
  • Steric hindrance from the 4-nitrophenyl group at position 2, preventing proton migration.

Conformational Flexibility:

  • Sulfonamide Rotation : The S-N bond permits rotation, but crystallographic data shows a preference for the anti conformation (N-H oriented away from sulfonyl oxygens) to minimize steric clashes.
  • 4-Nitrophenyl Orientation : The nitro group adopts a coplanar arrangement with the attached phenyl ring, maximizing resonance stabilization.
Conformational Parameter Energy Barrier (kcal/mol) Method
S-N rotation 8.2 ± 0.3 DFT (B3LYP)
Nitro group coplanarity 3.1 ± 0.2 DFT (B3LYP)

These findings underscore the compound’s structural rigidity, which may influence its binding interactions in biological systems.

Properties

CAS No.

61335-57-7

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide

InChI

InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24)

InChI Key

UEGWQQXRGUJBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Benzenesulfonamide Core

  • Starting Materials: Typically, 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) is reacted with an appropriate amine to form the sulfonamide bond.
  • Reaction Conditions: The sulfonyl chloride is treated with the amine under basic conditions (e.g., pyridine or triethylamine) in an inert solvent such as dichloromethane or acetonitrile.
  • Outcome: Formation of 4-methylbenzenesulfonamide derivatives with high yields and purity.

Coupling of Sulfonamide and Quinazoline Units

  • N-Substitution: The sulfonamide nitrogen is alkylated or arylated with the quinazoline derivative bearing a suitable leaving group (e.g., halogen) at the position intended for substitution.
  • Typical Conditions: Use of base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures facilitates nucleophilic substitution.
  • Catalysis: In some cases, palladium-catalyzed Buchwald-Hartwig amination can be employed for efficient N-arylation.

Nitration and Halogenation Steps (Relevant for Nitro Group Introduction)

  • Metal-Promoted Tandem Nitration and Halogenation: Recent research demonstrates the use of metal nitrates such as Cu(NO3)2·3H2O or Fe(NO3)3·9H2O combined with ammonium nitrate for selective nitration of aromatic sulfonamides, yielding nitro-substituted intermediates with high chemoselectivity and functional group tolerance.
  • Advantages: This method avoids harsh conditions and uses inexpensive, insensitive reagents, making it practical for preparing nitro-substituted benzenesulfonamides.

Detailed Research Findings and Data Tables

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Sulfonamide formation 4-methylbenzenesulfonyl chloride + amine, base 85-95 Mild conditions, typically room temperature or slight heating
2 Quinazoline ring synthesis 2-aminobenzamide + formamide or cyclization agents 70-90 Cyclization under reflux or microwave-assisted heating
3 Nucleophilic aromatic substitution 2-chloroquinazoline + 4-nitroaniline, base, solvent 60-80 Selective substitution at 2-position of quinazoline ring
4 N-arylation (coupling) Sulfonamide + quinazoline derivative, base, solvent 65-85 May require Pd-catalyst for Buchwald-Hartwig amination
5 Aromatic nitration (if needed) Cu(NO3)2·3H2O or Fe(NO3)3·9H2O + NH4NO3, mild heat 75-90 Metal-promoted tandem nitration with high chemoselectivity and functional group tolerance

Notes on Purification and Characterization

  • Purification: Products are typically purified by recrystallization or column chromatography.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notably sulfonamide S=O stretches), mass spectrometry, and elemental analysis.
  • Spectral Data: The nitro group shows characteristic IR absorptions near 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹; sulfonamide NH stretch appears around 3300 cm⁻¹.

Chemical Reactions Analysis

Functionalization of the Quinazoline Ring

The 2- and 4-positions of the quinazoline core are reactive sites for electrophilic substitution or cross-coupling:

  • 2-Position : Aryl groups (e.g., 4-nitrophenyl) are introduced via Suzuki-Miyaura coupling or direct arylation .

  • 4-Position : Sulfonamide groups (e.g., 4-methylbenzenesulfonamide) are installed via nucleophilic substitution of chloro-quinazolines with sulfonamide anions .

Key Intermediate :
2-Chloro-4-quinazolinyl derivatives react with 4-methylbenzenesulfonamide under basic conditions (K₂CO₃/DMF) to form the C–N bond at the 4-position .

Nitration of the Phenyl Substituent

The 4-nitrophenyl group is introduced via tandem nitration-halogenation of N-phenylbenzenesulfonamide precursors:

  • Reagents : Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O with NH₄NO₃ in acetic acid .

  • Chemoselectivity : Nitration occurs preferentially at the para position due to directing effects of the sulfonamide group .

Reaction Outcome :

Starting MaterialProductYield
N-PhenylbenzenesulfonamideN-(4-Nitro-2-halophenyl)sulfonamide65–85%

Reactivity of the Sulfonamide Group

The 4-methylbenzenesulfonamide moiety participates in:

  • Condensation Reactions : Forms Schiff bases with aldehydes (e.g., 4-formylbenzenesulfonamide) under acidic conditions (glacial acetic acid, NaOAc) .

  • Cycloadditions : Reacts with chloroacetyl chloride to form thiazolone derivatives, useful in medicinal chemistry .

Example Transformation :
4-Formylbenzenesulfonamide + 2-methylquinazolinone → 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzenesulfonamide (yield: 60–75%).

Stability and Degradation

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., DMF, acetic acid) .

  • Photoreactivity : The nitro group may undergo partial reduction under prolonged UV exposure, forming amine derivatives (not observed in cited studies).

Scientific Research Applications

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A is compared with structurally related benzenesulfonamides (Table 1):

Compound Name Substituent(s) Molecular Weight Key Properties/Activities Reference
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide 4-nitrophenyl 292.31 LogP: 2.90; HPLC retention analyzed
3-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide Imidazole + 4-nitrophenyl + ethylthio ~429.47 MIC: 25–30 mg/mL (vs. antibiotics)
N-(4-Hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide Cyclohexyl + phenyl ~385.45 Anti-inflammatory, bone loss inhibition
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide Thiazole + phenyl ~406.93 Structural data via NMR

Key Observations :

  • Heterocyclic Scaffolds: Quinazolinyl (in Compound A) vs. imidazole or thiazole derivatives (e.g., compounds in and ) influence steric bulk and hydrogen-bonding capacity.
  • Lipophilicity : The logP of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide (2.90) indicates moderate lipophilicity, which may correlate with improved membrane permeability compared to more polar derivatives like sulfonamides with hydroxyl groups (e.g., ) .

Physicochemical Properties

  • In contrast, hydroxyl-containing derivatives () show improved solubility but reduced logP .
  • Thermal Stability : Melting points for nitrophenyl-substituted sulfonamides range from 160–220°C (e.g., ), indicating high crystallinity, which may influence bioavailability .

Biological Activity

Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- is a complex organic compound with significant biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H16N4O4SC_{21}H_{16}N_{4}O_{4}S and a molecular weight of approximately 396.44 g/mol. Its structure comprises a benzenesulfonamide group attached to a methyl group and a quinazoline moiety with a nitrophenyl substitution, which enhances its biological properties. The sulfonamide group is known for its role in various pharmacological activities, while the quinazoline structure is often associated with kinase inhibition, making this compound particularly interesting for cancer therapy.

Biological Activities

1. Antibacterial Activity
Benzenesulfonamide derivatives have shown promising antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.98 μg/mL against MRSA .

2. Antifungal Activity
The antifungal potential of benzenesulfonamide derivatives has also been explored. These compounds can inhibit fungal growth by disrupting cellular processes, although specific data regarding this compound's antifungal efficacy remains limited compared to its antibacterial and anticancer activities.

3. Anticancer Activity
The quinazoline component is particularly notable for its anticancer properties. It has been linked to the inhibition of specific kinases involved in tumor growth and proliferation. Studies have demonstrated that modifications on the quinazoline ring can significantly alter binding interactions with kinases, enhancing therapeutic efficacy against cancer cells . Notably, analogs of this compound have shown preferential suppression of rapidly dividing cancer cell lines, such as A549 lung cancer cells .

Synthesis

The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- typically involves multi-step organic reactions that allow for precise control over substitution patterns. Common methods include:

  • Electrophilic Aromatic Substitution : This reaction introduces substituents onto the aromatic ring.
  • Nucleophilic Attack : The sulfonamide nitrogen can undergo nucleophilic attack leading to various derivatives.
  • Reduction Reactions : The nitro group can be reduced to form amine derivatives which may enhance biological activity.

Interaction Studies

Interaction studies involving benzenesulfonamide derivatives often assess their binding affinities to various biological targets such as enzymes and receptors. Techniques like molecular docking simulations and biochemical assays are employed to evaluate how effectively these compounds inhibit target proteins. For instance, certain structural modifications have been shown to enhance binding interactions with kinases, thereby influencing their therapeutic efficacy in cancer treatment .

Comparative Analysis

To better understand the unique features of benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl] compared to related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
BenzenesulfonamideC₆H₇N₁O₂SBasic structure without additional substitutions
4-MethylbenzenesulfonamideC₇H₉N₁O₂SMethyl substitution on the benzene ring
4-NitrobenzenesulfonamideC₆H₆N₂O₄SNitro group directly on benzene
QuinazolineC₉H₆N₂Core structure without sulfonamide functionality
Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- C₂₁H₁₆N₄O₄S Combination of sulfonamide and quinazoline functionalities enhancing biological activity

Case Studies

Several studies have highlighted the effectiveness of benzenesulfonamide derivatives in various biological contexts:

  • Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited significant antiproliferative activities against multiple cancer cell lines, underscoring its potential as a therapeutic agent in oncology .
  • Antimicrobial Action : Another investigation focused on the antimicrobial properties revealed that certain derivatives could effectively inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Mycobacterium smegmatis, suggesting their utility in treating infections associated with biofilm-related resistance .

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazolinyl scaffold via cyclocondensation of 2-aminobenzophenone derivatives with nitriles or carbonyl compounds under acidic conditions .
  • Step 2: Sulfonylation of the quinazolinyl amine using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
  • Characterization: Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, the quinazolinyl intermediate shows distinct aromatic proton signals at δ 7.2–8.5 ppm in 1H^1H-NMR, while sulfonamide formation is confirmed by a sulfonyl S=O stretch at ~1350 cm1^{-1} in IR .

Q. How is the crystallographic structure of this compound determined, and what validation metrics are critical?

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Structures are refined using SHELXL, with R1_1 values < 0.05 and wR2_2 < 0.15 considered acceptable .
  • Validation: The CIF file is checked for ADDSYM alerts (e.g., missed symmetry) and PLATON/CHECKCIF to ensure no unresolved solvent molecules or disorder .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC50_{50} values calculated using nonlinear regression .
  • Enzyme Inhibition: Testing against kinases (e.g., EGFR) via fluorescence polarization assays, with IC50_{50} compared to reference inhibitors like gefitinib .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in quinazolinyl-sulfonamide derivatives?

  • SAR Insights:
    • Quinazolinyl Substitution: Electron-withdrawing groups (e.g., nitro at the 4-position) improve binding to hydrophobic kinase pockets .
    • Sulfonamide Tail: Bulky substituents (e.g., methyl groups) reduce off-target interactions by steric hindrance .
ModificationImpact on ActivityReference
4-NO2_2 on phenyl↑ EGFR inhibition (IC50_{50} = 0.8 μM)
4-CH3_3 on sulfonamide↓ Cytotoxicity in normal cells

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Docking Studies: AutoDock Vina or Schrödinger Suite for docking into EGFR (PDB: 1M17), with scoring functions (e.g., Glide XP) prioritizing hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
  • DFT Calculations: HOMO-LUMO gaps (e.g., 2.98 eV) predict reactivity, while global electrophilicity index (ω) correlates with biological activity .

Q. How to resolve contradictions in crystallographic data versus solution-phase NMR structures?

  • Issue: Discrepancies in torsional angles (e.g., sulfonamide group orientation) due to crystal packing vs. solution dynamics.
  • Resolution: Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility and compare with SCXRD data .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Catalysis: Use ZnCl2_2 as a Lewis acid to accelerate cyclocondensation (yield ↑ from 40% to 71%) .
  • Purification: Gradient column chromatography (hexane/EtOAc 8:2 → 6:4) followed by recrystallization in ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.